molecular formula C23H19BrN4O6S3 B10957404 7-[({5-[(2-Bromophenoxy)methyl]furan-2-yl}carbonyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-[({5-[(2-Bromophenoxy)methyl]furan-2-yl}carbonyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B10957404
M. Wt: 623.5 g/mol
InChI Key: WXVSYCYRIXCOJE-UHFFFAOYSA-N
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Description

“7-[({5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID” is a complex organic compound that features multiple functional groups, including a bromophenoxy group, a furan ring, a thiadiazole ring, and a bicyclic β-lactam structure. This compound is likely to have significant biological activity due to its structural complexity and the presence of multiple reactive sites.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural features. Common synthetic routes might include:

  • Formation of the bromophenoxy group

Properties

Molecular Formula

C23H19BrN4O6S3

Molecular Weight

623.5 g/mol

IUPAC Name

7-[[5-[(2-bromophenoxy)methyl]furan-2-carbonyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C23H19BrN4O6S3/c1-11-26-27-23(37-11)36-10-12-9-35-21-17(20(30)28(21)18(12)22(31)32)25-19(29)16-7-6-13(34-16)8-33-15-5-3-2-4-14(15)24/h2-7,17,21H,8-10H2,1H3,(H,25,29)(H,31,32)

InChI Key

WXVSYCYRIXCOJE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C4=CC=C(O4)COC5=CC=CC=C5Br)SC2)C(=O)O

Origin of Product

United States

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